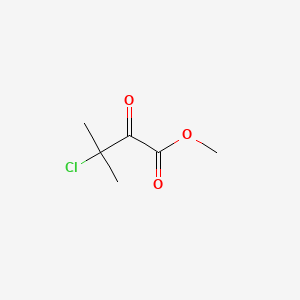
Methyl 3-chloro-3-methyl-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-3-methyl-2-oxobutanoate: is an organic compound with the molecular formula C6H9ClO3. It is a derivative of butanoic acid and contains a chloro group, a methyl group, and a keto group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Enolate Ions: One common method for preparing methyl 3-chloro-3-methyl-2-oxobutanoate involves the alkylation of enolate ions. This process typically uses a base such as sodium ethoxide to generate the enolate ion from a precursor like methyl acetoacetate.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 3-chloro-3-methyl-2-oxobutanoate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group in this compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can also undergo oxidation reactions where the methyl group is oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and catalysts such as palladium or copper complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-chloro-3-methyl-2-oxobutanoate is widely used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting metabolic pathways.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Methyl 3-oxobutanoate: Similar in structure but lacks the chloro group.
Methyl 3-chloro-2-oxobutanoate: Similar but lacks the methyl group.
Uniqueness:
Reactivity: The presence of both the chloro and methyl groups in methyl 3-chloro-3-methyl-2-oxobutanoate gives it unique reactivity compared to its analogs.
Applications: Its unique structure allows for a broader range of applications in pharmaceuticals and agrochemicals compared to similar compounds.
Propiedades
Fórmula molecular |
C6H9ClO3 |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
methyl 3-chloro-3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-6(2,7)4(8)5(9)10-3/h1-3H3 |
Clave InChI |
CMLUFBVUULDRRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
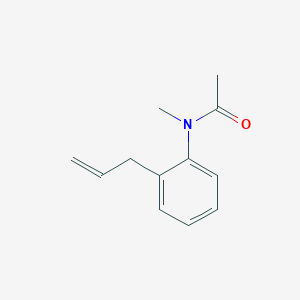
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)



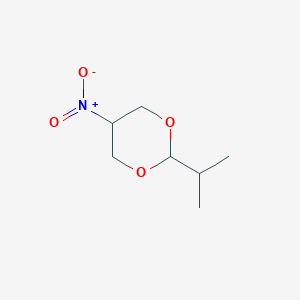
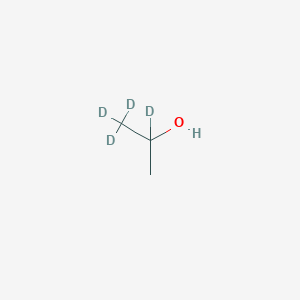
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
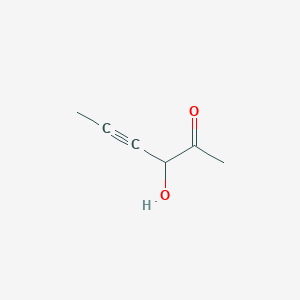
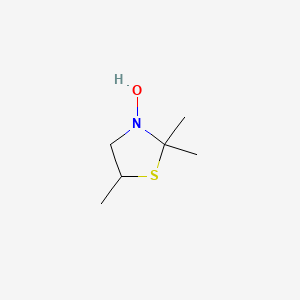
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
